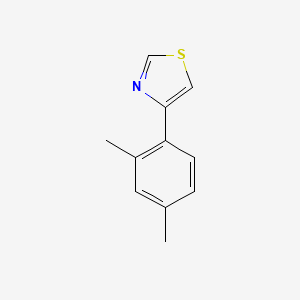

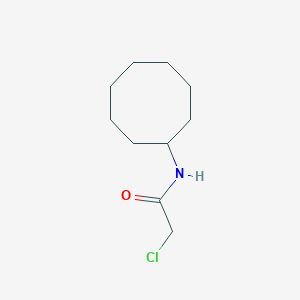

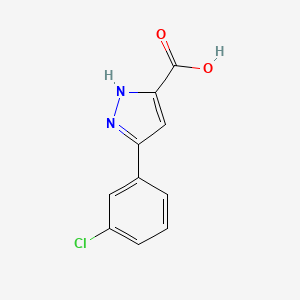

![molecular formula C11H14ClNO2 B1351991 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide CAS No. 40023-06-1](/img/structure/B1351991.png)

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Overview

Description

2-Chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide (also known as 2-CMA) is a compound used in a variety of scientific research applications. It is a synthetic derivative of N-acetyl-2-aminophenol, a naturally occurring compound found in plants, and is used in a variety of biochemical and physiological studies. 2-CMA is an important compound for studying the structure and function of various proteins and enzymes, and is also used in the synthesis of other compounds.

Scientific Research Applications

Herbicide Use and Environmental Impact

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is a chemical compound related to various chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are used in agriculture for pre-emergent control of weeds in crop production. Research has focused on their environmental impact, including their metabolism in human and rat liver microsomes and their behavior in soil and aquatic systems.

Metabolism in Liver Microsomes : Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, noting the formation of metabolites like CDEPA and CMEPA, which are further metabolized into other compounds such as DEA and MEA. These studies are crucial in understanding the potential health risks associated with exposure to these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Adsorption and Activity : The adsorption, mobility, and efficacy of chloroacetamide herbicides in soil are also of significant interest. Studies by Banks and Robinson (1986) and others have explored how these herbicides interact with soil components, their retention and leaching in different soil types, and their overall effectiveness in controlling weeds (Banks & Robinson, 1986).

Aquatic Systems and Photodegradation : The behavior of these herbicides in aquatic systems, including their photodegradation under sunlight, is another area of research. Studies have examined how these compounds break down in water bodies and the resultant environmental impacts (Kochany & Maguire, 1994).

Chemical Analysis and Detection

Analytical methods for detecting and quantifying chloroacetamide herbicides in various environments are crucial for monitoring their distribution and understanding their environmental fate.

- Analytical Techniques : Research efforts have been dedicated to developing sensitive and reliable methods for detecting these herbicides in environmental samples, including advanced chromatographic and spectrometric techniques (Chang, Armstrong, & Fleischmann, 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins involved in cellular apoptosis and inhibit the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) .

Mode of Action

For instance, it might induce apoptosis or inhibit the formation of VLCFAs .

Biochemical Pathways

Given the potential targets and mode of action, it can be speculated that the compound may influence pathways related to apoptosis and fatty acid metabolism .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may induce apoptosis or inhibit the formation of vlcfas, thereby affecting cellular processes .

Properties

IUPAC Name |

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULKALPYHHSNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406948 | |

| Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-06-1 | |

| Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)